molecular formula C17H21NO4 B1681570 Scopolamine CAS No. 51-34-3

Scopolamine

Cat. No.: B1681570
CAS No.: 51-34-3
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-XSZHVHBUSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Scopolamine, also known as hyoscine, is a tropane alkaloid that structurally mimics the natural neurotransmitter acetylcholine . Its primary targets are the muscarinic acetylcholine receptors (mAChRs) located in the central nervous system and throughout the body .

Mode of Action

This compound acts as an antagonist to mAChRs, effectively blocking the action of acetylcholine . This interaction results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . It inhibits cholinergic-mediated glutamate release in hippocampal neurons, which assist in depolarization, potentiation of action potential, and synaptic suppression .

Biochemical Pathways

This compound’s interaction with mAChRs affects various biochemical pathways. For instance, it can instigate Ca2±induced redox imbalance, inflammation, and cell-death pathways leading to memory impairment . It also promotes phospholipase C activity, leading to the release of inositol trisphosphate (IP3), which then triggers calcium ion release into the cytosol .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact its bioavailability. It has a bioavailability of 20-40% . It is metabolized in the liver by CYP3A4 and excreted through the kidneys . The half-life of this compound is greater with subcutaneous administration at 213 minutes . Following the removal of the transdermal patch system, this compound plasma concentrations decrease in a log-linear fashion with a half-life of 9.5 hours .

Result of Action

At the molecular level, this compound’s action results in a variety of effects. It can cause blurred vision if applied directly to the eye . At the cellular level, this compound has been found to inhibit the migration of lung cancer cells , potentially reducing the likelihood of metastasis . It also has a significant effect on various cellular functions in lung cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light intensity and daily exposure to light have a major impact on this compound production and plant development . Nitrogen supply is also an important regulating variable that can be applied in a targeted manner for influencing this compound and biomass production .

Safety and Hazards

Scopolamine may cause drowsiness, dizziness, confusion, or trouble seeing clearly . It should not be used if you have narrow-angle glaucoma, a blockage in your intestines, a severe breathing disorder, or if you are unable to urinate .

Biochemical Analysis

Biochemical Properties

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It is more potent than hyoscyamine as a mydriatic and suppressant of salivation, shows weaker spasmolytic effects, and possesses central depressing effects at low therapeutic doses .

Cellular Effects

This compound has been shown to induce cognitive disability in Alzheimer’s disease models, with its effects mediated through different signaling pathways such as phosphatidylinositol-3-kinase (PI3K) and downstream intermediates including protein-kinase-B (Akt), glycogen-synthase-kinase-3β (GSK-3β), cAMP-response-element-binding-protein (CREB), brain-derived-neurotrophic factor (BDNF), and tropomyosin-related-kinase receptor-B (TrKB) .

Molecular Mechanism

This compound’s mechanism of action involves binding to muscarinic acetylcholine receptors as an antagonist, thereby inhibiting the parasympathetic nervous system . This leads to a decrease in activities such as salivation and lacrimation, which are controlled by the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

It is known that this compound’s bioavailability is low at 13 ± 1%, presumably because of first-pass metabolism .

Dosage Effects in Animal Models

It is known that this compound can induce cognitive disability in Alzheimer’s disease models .

Metabolic Pathways

It is known, however, that this compound undergoes first-pass metabolism .

Transport and Distribution

It is known, however, that this compound glucoside was found in stem tissue, which is likely the form of transported this compound .

Subcellular Localization

It is known that this compound acts at the level of muscarinic acetylcholine receptors, which are G protein-coupled receptors located in the cell membrane .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Scopolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include cytochrome P-450 enzymes and other oxidative agents.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Oxidative demethylation products.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted this compound derivatives with modified pharmacological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Scopolamine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Tropinone", "Methyl iodide", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Chloroform" ], "Reaction": [ "Step 1: Tropinone is reacted with methyl iodide in the presence of a base to form N-methyltropinium iodide.", "Step 2: N-methyltropinium iodide is reduced with hydrogen gas in the presence of sodium borohydride to form N-methylscopolamine.", "Step 3: N-methylscopolamine is reacted with hydrochloric acid to form scopolamine.", "Step 4: Scopolamine is then purified by recrystallization from methanol.", "Step 5: Purified scopolamine is acetylated with acetic anhydride in the presence of sodium hydroxide to form acetylscopolamine.", "Step 6: Acetylscopolamine is oxidized with hydrogen peroxide in the presence of a catalyst to form scopoletin.", "Step 7: Scopoletin is then chlorinated with chloroform in the presence of a base to form scopolamine." ] }

CAS No.

51-34-3

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1

InChI Key

STECJAGHUSJQJN-XSZHVHBUSA-N

Isomeric SMILES

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4

impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

Appearance

Solid powder

Color/Form

Viscous liquid

melting_point

59 °C
White powder;  mp: about 80 °C;  specific rotation: -14 deg at 20 °C/D (water) /N-oxide/

51-34-3

physical_description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

solubility

1.0X10+5 mg/L
Crystals from acetone;  very sol in water and alcohol;  pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/
Sol in 9.5 parts water at 15 °C;  freely sol in alcohol, ether, chloroform, acetone;  sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boro Scopol
Boro-Scopol
Hyoscine
Isopto Hyoscine
Kwells
Scoburen
Scopace
Scopoderm TTS
Scopolamine
Scopolamine Cooper
Scopolamine Hydrobromide
Transderm Scop
Transderm V
Transderm-V
Travacalm HO
Vorigeno

vapor_pressure

7.18X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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